eIF4A3-IN-13
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Overview
Description
eIF4A3-IN-13: is a compound that targets the eukaryotic initiation factor 4A-3 (EIF4A3), a member of the DEAD-box protein family. EIF4A3 is a nuclear matrix protein and a core component of the exon junction complex (EJC), which plays a crucial role in post-transcriptional gene regulation by promoting EJC control of precursor messenger RNA splicing and influencing nonsense-mediated messenger RNA decay .
Preparation Methods
The synthetic routes and reaction conditions for eIF4A3-IN-13 are not extensively documented in the public domain. the preparation of similar compounds typically involves the use of organic synthesis techniques, including multi-step reactions with specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product .
Chemical Reactions Analysis
eIF4A3-IN-13, like other small molecule inhibitors, may undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions would depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out .
Scientific Research Applications
eIF4A3-IN-13 has several scientific research applications, particularly in the fields of:
Cancer Research: EIF4A3 is highly expressed in various tumors, including glioblastoma, hepatocellular carcinoma, pancreatic cancer, and ovarian cancer.
Gene Regulation Studies: EIF4A3 is involved in post-transcriptional gene regulation, making this compound a valuable tool for studying the mechanisms of messenger RNA splicing and nonsense-mediated messenger RNA decay.
Stem Cell Research: EIF4A3 plays a role in maintaining the pluripotency of embryonic stem cells, and its inhibition can provide insights into the regulation of stem cell identity and differentiation.
Mechanism of Action
eIF4A3-IN-13 exerts its effects by inhibiting the activity of EIF4A3. EIF4A3 is a core component of the exon junction complex, which is involved in the splicing of precursor messenger RNA and the regulation of messenger RNA quality before translation . By inhibiting EIF4A3, this compound can disrupt these processes, leading to alterations in gene expression and potentially affecting cell proliferation and survival . EIF4A3 also interacts with various molecular targets and pathways, including the PI3K–AKT–ERK1/2–P70S6K pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
eIF4A3-IN-13 can be compared with other compounds targeting EIF4A3 and related proteins:
EIF4A1 and EIF4A2 Inhibitors: These compounds target other members of the eukaryotic initiation factor 4A family, which are involved in translation initiation.
DEAD-box Protein Inhibitors: These compounds target other DEAD-box proteins, which are involved in various aspects of RNA metabolism, including transcription, RNA splicing, and messenger RNA decay.
The uniqueness of this compound lies in its specific targeting of EIF4A3, a protein with distinct roles in post-transcriptional gene regulation and tumorigenesis .
Properties
Molecular Formula |
C28H28ClNO6 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H28ClNO6/c1-30(2)26(32)22-23(16-8-6-5-7-9-16)28(17-10-12-19(34-3)13-11-17)27(33,25(22)31)24-20(35-4)14-18(29)15-21(24)36-28/h5-15,22-23,25,31,33H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 |
InChI Key |
QGAOOBALZRBQLX-GWNOIRNCSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)Cl)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)Cl)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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